1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one
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Overview
Description
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound, with the molecular formula C_8H_12O, is known for its rigidity and three-dimensional shape, making it an interesting subject in various fields of scientific research .
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods for this compound are still under development due to the challenges associated with large-scale preparation .
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include cyclobutanone derivatives and α,β-unsaturated ketones .
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can influence various molecular pathways, leading to changes in biological activity. The compound’s bioisosteric properties allow it to mimic other functional groups, thereby modulating the activity of target molecules .
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one is compared with other similar compounds such as:
Bicyclo[1.1.1]pentane: Known for its rigid structure and use as a molecular scaffold.
Cubane: Another rigid, three-dimensional structure used in materials science and drug discovery.
Higher Bicycloalkanes: These compounds share similar structural features and applications.
The uniqueness of this compound lies in its ability to add three-dimensional character and saturation to compounds, making it a valuable bioisostere in drug discovery .
Properties
CAS No. |
125642-46-8 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.183 |
IUPAC Name |
1-(3-bicyclo[1.1.1]pentanyl)propan-2-one |
InChI |
InChI=1S/C8H12O/c1-6(9)2-8-3-7(4-8)5-8/h7H,2-5H2,1H3 |
InChI Key |
WICZWAZRAINBLA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CC(C1)C2 |
Synonyms |
2-Propanone, 1-bicyclo[1.1.1]pent-1-yl- (9CI) |
Origin of Product |
United States |
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